Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Medicinal Chemistry ADME Physicochemical Property Prediction

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1934421-73-4) is a heterocyclic small molecule belonging to the privileged pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is widely recognized for its role in kinase inhibitor design, where subtle modifications to the core can drastically alter potency, selectivity, and physicochemical properties.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B11903225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2C=CNN2C1=O
InChIInChI=1S/C8H7N3O3/c1-14-8(13)5-4-9-6-2-3-10-11(6)7(5)12/h2-4,10H,1H3
InChIKeyYHVSNMGAQNGUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate – A Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Discovery


Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1934421-73-4) is a heterocyclic small molecule belonging to the privileged pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is widely recognized for its role in kinase inhibitor design, where subtle modifications to the core can drastically alter potency, selectivity, and physicochemical properties [1]. The compound features a characteristic 7‑hydroxy/7‑oxo tautomeric system and a reactive methyl ester at the 6‑position, which serve as critical functional handles for further diversification in medicinal chemistry programs. It is currently offered by multiple specialized suppliers with purities typically ranging from 95% to 98%, positioning it as a combinatorially versatile intermediate for generating focused compound libraries aimed at diverse kinase targets, metabotropic glutamate receptors, and anti-infective pathways.

Privileged Scaffold

Pyrazolo[1,5-a]pyrimidine core for kinase inhibitor design and mGluR modulator discovery.

Key Handles

Methyl ester at C6 supports mild amidation; 7-hydroxy/oxo tautomer enables target recognition tuning.

Procurement Profile

Multiple suppliers with reported purities suitable for direct use in library synthesis and fragment-based design.

Why Methyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Although the pyrazolo[1,5-a]pyrimidine core is common to many screening compounds, the specific combination of a 7‑hydroxy substituent and a methyl ester at the 6‑position introduces a unique reactivity and property profile that is absent in close analogs such as the corresponding free acid, sodium salt, or ethyl ester. The 7‑hydroxy group participates in an oxo‑hydroxy tautomerism that directly impacts hydrogen‑bonding networks and target recognition, an effect that is highly sensitive to the nature of the adjacent 6‑substituent [1]. Altering the ester from methyl to ethyl, or hydrolyzing it to the acid, can shift the equilibrium between the 7‑hydroxy and 7‑oxo forms, leading to unpredictable changes in biochemical activity or synthetic reactivity. Furthermore, the smaller steric footprint and higher relative electrophilicity of the methyl ester, compared to the ethyl ester, make it the superior precursor for amidation reactions under mild conditions, a critical advantage in parallel library synthesis. The data presented below quantifies these differences, demonstrating that generic substitution without careful consideration can lead to suboptimal reaction yields, altered biological profiles, and ultimately, procurement decisions that delay project timelines.

Methyl Ester
Ethyl Ester / Acid / Na Salt
Tautomer Profile
7‑OH/oxo equilibrium influenced by adjacent ester
Larger or charged 6‑substituents may shift tautomer balance, altering target interaction
Amidation Reactivity
Methyl ester supports direct coupling under mild conditions
Ethyl ester may require harsher conditions; acid/salt need pre‑activation
Fragment‑Phase Fit
MW 193 (ideal fragment space)
Ethyl ester (207) and Na salt (201) reduce optimization headroom

Quantitative Differentiation of Methyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Against Its Closest Analogs


Computational LogP as a Proxy for Cellular Permeability: Methyl Ester vs. Free Acid

The predicted logP of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, a key determinant of passive membrane permeability, indicates a greater lipophilicity than its corresponding free acid. The methyl ester's computed SlogP from the MMsINC database is 1.06, whereas the free acid (7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid) has a predicted logP of approximately -0.29 [1]. This nearly 1.3 log unit difference suggests that the methyl ester is approximately 20 times more lipophilic, which can translate to significantly enhanced passive cellular permeability, a critical factor for accessing intracellular targets such as kinases.

Lipophilicity Shift vs. Free Acid
Cross-study comparable
ΔlogP ≈ +1.35 (methyl ester SlogP 1.06 vs. acid ClogP −0.29)
Supports cell permeability assessment for intracellular kinase targets.
In silico prediction; experimental logP not confirmed.
Medicinal Chemistry ADME Physicochemical Property Prediction

Commercially Available Purity: A Procurement Advantage Over the Ethyl Ester

A survey of reputable global suppliers indicates that methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is routinely stocked at purities of 97% to 98%, while the closest analog, ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 43024-61-9), is commonly offered at a standard purity of 95% . This consistently higher minimal purity specification reduces the requirement for in-house purification prior to use in sensitive coupling reactions or biological assays, directly saving on time and consumable costs.

Vendor Purity vs. Ethyl Ester
Data to verify
Methyl ester 97–98% (multiple suppliers) vs. ethyl ester 95% (common spec)
Higher baseline purity may reduce in-house purification before coupling.
Supplier‑reported data; verify with received COA.
Chemical Procurement Quality Control Laboratory Supply

Molecular Weight Advantage for Fragment-Based and Structure-Guided Design

With a molecular weight of 193.16 g/mol, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is significantly lighter than its ethyl ester analog (207.19 g/mol) and the sodium salt (201.14 g/mol) [1]. In fragment-based drug discovery, lower molecular weight starting points are preferred because they offer higher ligand efficiency and greater scope for subsequent optimization without violating Lipinski's rule of five. The methyl ester's MW of 193.16 places it well within the ideal fragment space (MW < 250), whereas the ethyl ester and sodium salt are incrementally larger, providing less room for chemical elaboration.

Fragment MW Advantage
Cross-study comparable
193.16 g/mol vs. ethyl ester 207.19 g/mol (−14.03)
Lower MW supports ligand efficiency and fragment‑based optimization.
Verified against molecular formula and vendor documentation.
Fragment-Based Drug Discovery Ligand Efficiency Structural Biology

Enhanced Aqueous Solubility of the Sodium Salt, but Limited Synthetic Versatility: Advancing the Methyl Ester

While the sodium salt of 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is reported to have enhanced aqueous solubility, a property useful in biological assays, its ionic nature severely limits its utility as a synthetic intermediate. The methyl ester, conversely, is soluble in a wide range of aprotic organic solvents essential for reactions like amide coupling or transesterification [1]. This solubility profile makes the methyl ester the preferred starting point for generating diverse libraries, whereas the sodium salt is primarily a terminal biological testing compound. Quantitative solubility data in organic solvents is not available in the literature, but the chemical principle is a cornerstone of organic synthesis planning.

Synthetic Versatility vs. Na Salt
Class-level inference
Methyl ester soluble in DCM, THF, DMF; Na salt favors water over organic media.
Supports parallel synthesis workflows requiring organic‑phase reactivity.
General class inference; confirm solubility under specific reaction conditions.
Solubility Synthetic Chemistry Prodrug Design

Science-Driven Procurement Scenarios for Methyl 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate


Kinase-Focused Library Enumeration for Oncology and Inflammation Targets

This scaffold is ideally suited as a core intermediate in the synthesis of kinase inhibitor libraries. Its methyl ester can be efficiently converted to a diverse array of amides by reacting with primary or secondary amines under mild coupling conditions. The quantitative evidence of its superior molecular weight and purity supports its use as a starting point for fragment-based or structure-guided design, where every atom counts towards achieving optimal ligand efficiency [1].

Cell-Based Screening Campaigns Requiring Passive Membrane Permeability

For intracellular targets, such as PIM kinases, CDKs, or TRKA, the methyl ester's predicted 1.35 log unit increase in lipophilicity over the free acid suggests a significant advantage in cell penetration. Procurement of the methyl ester thus reduces the risk of obtaining false-negative results in cell-based assays, a common pitfall when using the more polar acid precursor [2].

Metabotropic Glutamate Receptor (mGluR) Allosteric Modulator Probe Synthesis

Given the known activity of structurally related 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylates as mGluR4 and mGluR5 positive allosteric modulators, this compound serves as a critical starting material for generating tool compounds and potential PET imaging agents. Its defined substitution pattern allows for systematic exploration of the 2- and 3-positions of the pyrazolo[1,5-a]pyrimidine core, which is essential for mapping the allosteric binding site of this important CNS target class [3].

Scalable Intermediate for CNS Drug Discovery: Optimizing Pharmacokinetic Parameters

In lead optimization programs targeting neurodegenerative or neuropsychiatric diseases, the methyl ester's low molecular weight and predicted favorable logP offer a clean slate for tuning CNS multiparameter optimization (MPO) scores. Its procurement enables medicinal chemists to add polar or hydrogen-bonding motifs without exceeding the physicochemical boundaries associated with low brain exposure, a strategic advantage over the inherently heavier ethyl ester analog [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library enumeration (oncology/inflammation)
Methyl ester reactivity for mild amidation; reported vendor purity
Amidation yield and library diversity assessment
Cell‑based screening for intracellular targets (PIM, CDK, TRKA)
Lipophilicity (predicted logP advantage over free acid)
Passive permeability confirmation in target cell lines
mGluR allosteric modulator probe synthesis
Defined substitution pattern for systematic SAR at C2/C3
Allosteric modulator activity screening (mGluR4/5)
CNS lead optimization (neurodegeneration/psychiatry)
Low MW (193) and favorable lipophilicity for CNS MPO tuning
Brain exposure and pharmacokinetic evaluation in rodent models
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